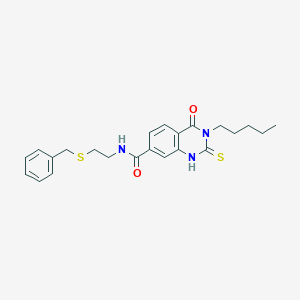

N-(2-(benzylthio)ethyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

N-(2-(Benzylthio)ethyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a structurally complex quinazoline derivative characterized by a bicyclic core with a tetrahydroquinazoline scaffold. Key substituents include a 4-oxo group, a 2-thioxo moiety, a pentyl chain at position 3, and a 7-carboxamide group modified with a 2-(benzylthio)ethyl side chain. The benzylthioethyl group may enhance lipophilicity and membrane permeability, while the pentyl chain at position 3 likely contributes to steric and hydrophobic interactions.

Properties

Molecular Formula |

C23H27N3O2S2 |

|---|---|

Molecular Weight |

441.6 g/mol |

IUPAC Name |

N-(2-benzylsulfanylethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C23H27N3O2S2/c1-2-3-7-13-26-22(28)19-11-10-18(15-20(19)25-23(26)29)21(27)24-12-14-30-16-17-8-5-4-6-9-17/h4-6,8-11,15H,2-3,7,12-14,16H2,1H3,(H,24,27)(H,25,29) |

InChI Key |

GQAXTDRQAPZBTB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCSCC3=CC=CC=C3)NC1=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzylthio)ethyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the thioxo group and the benzylthioethyl side chain. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzylthio)ethyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that are crucial for its application in drug development:

- Anticancer Activity : Research indicates that derivatives of quinazoline compounds, including N-(2-(benzylthio)ethyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide, demonstrate significant anticancer properties. For instance, similar compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of key signaling pathways involved in tumor growth .

- Antimicrobial Activity : Compounds with similar structures have been evaluated for antimicrobial properties. Studies suggest that thiazolidine derivatives exhibit broad-spectrum antibacterial activity, which may extend to the target compound as well . The potential for developing new antibiotics from such compounds is an area of active research.

Synthesis and Derivative Development

The synthesis of this compound involves multi-step procedures that can be optimized for yield and purity. Research into its derivatives has revealed that modifications can enhance biological activity and selectivity against specific targets.

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of N-(2-(benzylthio)ethyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline-Based Analogues

The closest structural analogue is N-Benzyl-4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-7-quinazolinecarboxamide . Key differences include:

- Position 3 Substituent: The target compound features a pentyl group, whereas the analogue has a 3-(trifluoromethyl)phenyl group.

- Carboxamide Side Chain : The analogue uses a benzyl group, while the target employs a 2-(benzylthio)ethyl moiety. The thioether linkage in the target may improve metal-binding capabilities or redox activity.

Thiadiazole Derivatives

Compounds such as N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) share the benzylthio group but differ in core structure (1,3,4-thiadiazole vs. tetrahydroquinazoline). Notable contrasts include:

- Synthetic Yields : Compound 5h was synthesized in 88% yield, suggesting benzylthio groups are compatible with high-efficiency reactions. The target compound’s yield remains unreported.

- Biological Implications : Thiadiazoles are associated with antimicrobial and anti-inflammatory activities, whereas quinazolines often target enzymes like kinases or topoisomerases.

Pyrimidine and Dihydropyrimidine Analogues

2-(Benzylthio)-6-oxo-1,6-dihydropyrimidines exhibit structural similarities in the pyrimidine ring and benzylthio substituents. Key distinctions:

- Substituent Effects : Electron-donating groups (e.g., CH3–) on aldehydes in dihydropyrimidine synthesis improve yields, suggesting the pentyl group in the target compound may similarly favor synthesis efficiency .

Table 1: Comparative Analysis of Key Compounds

N/R: Not reported in available evidence.

Biological Activity

N-(2-(benzylthio)ethyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroquinazoline core with thioxo and carboxamide functionalities. Its molecular formula is , and its molecular weight is approximately 358.5 g/mol. The structural components suggest potential interactions with biological targets relevant to cancer and microbial pathogenesis.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. For instance, derivatives in related studies have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MDA-MB-231 and HepG2 .

- Apoptosis Induction : Similar compounds have been reported to activate apoptotic pathways by modulating procaspase-3 activity, leading to increased apoptosis in cancer cells .

- Antimicrobial Activity : The presence of thioether groups in the structure suggests potential antimicrobial properties, as thioether-containing compounds often exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of this compound:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 5.0 | Apoptosis induction via caspase activation |

| HepG2 (Liver) | 6.5 | Cytotoxicity through cell cycle arrest |

| E. coli | 12.0 | Antibacterial activity |

These studies highlight the compound's potential as an anticancer agent and its efficacy against specific bacterial strains.

Case Studies

- Case Study on Anticancer Activity : A study involving a series of thioxo derivatives similar to N-(2-(benzylthio)ethyl)-4-oxo-3-pentyl demonstrated significant anticancer properties with an emphasis on structure-activity relationships (SAR). Compounds with electron-withdrawing groups exhibited enhanced potency against various cancer cell lines .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of related compounds against E. coli and Staphylococcus aureus. Results indicated that modifications to the thioether side chains could lead to improved antibacterial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.